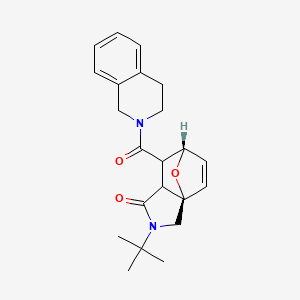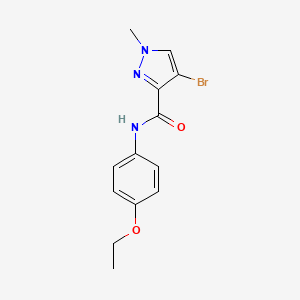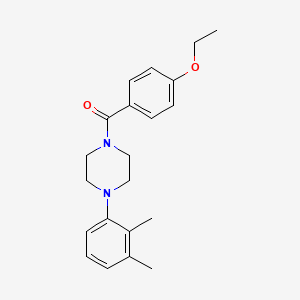![molecular formula C19H20BrN3O5 B5515148 N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)
N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical under discussion belongs to the class of compounds known as hydrazones, characterized by the presence of a hydrazine group attached to a ketone or aldehyde, resulting in a diverse set of compounds with a wide range of biological and chemical properties. Hydrazones are of significant interest in medicinal chemistry, materials science, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of hydrazones, including compounds similar to "N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide", typically involves the condensation of an appropriate hydrazine with a ketone or aldehyde. This process can be facilitated by acidic or basic conditions and often yields a mixture of E/Z isomers, which can be separated or used as a mixture, depending on the application (Wouters et al., 2002).
Molecular Structure Analysis
The molecular structure of hydrazones is characterized by a C=N double bond, which allows for the existence of geometric isomers. X-ray crystallography studies of similar compounds have revealed that these molecules can form hydrogen-bonded dimers and exhibit interesting conformational properties, with the orientation of substituent groups significantly influencing the overall molecular geometry and packing in the solid state (Zhu, 2011).
Chemical Reactions and Properties
Hydrazones undergo a variety of chemical reactions, reflecting their versatile reactivity. They can act as ligands in coordination compounds, participate in cycloaddition reactions, and undergo nucleophilic addition reactions at the carbon atom of the C=N bond. The presence of substituent groups, such as the 4-bromobenzylidene and trimethoxybenzamide functionalities, can further modulate the chemical behavior of these compounds, making them suitable for targeted synthesis and applications.
Physical Properties Analysis
The physical properties of hydrazones, including solubility, melting points, and crystallinity, are influenced by the nature of the substituents and the molecular structure. For instance, the presence of electron-donating or withdrawing groups can affect the compound's solubility in various solvents and its melting point. Additionally, the ability to form hydrogen bonds can lead to the formation of stable crystalline structures, as observed in related compounds (Khan et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide and related compounds have been synthesized and characterized, providing insights into their structural properties. For instance, the synthesis of tetrahydrophthalazine and phthalamide derivatives through a palladium-catalyzed carbonylation of iodoarenes, using various hydrazine derivatives as N-nucleophiles, highlights the compound's synthetic versatility (Marosvölgyi-Haskó et al., 2011). Similarly, the crystal structures and Hirshfeld surface analysis of five N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, including a compound with a similar structure, emphasize the importance of conformations and hydrogen-bonding patterns in determining the physical properties of these compounds (Purandara et al., 2018).
Antimicrobial Properties
Research has also explored the antimicrobial potential of related compounds. For example, the synthesis and characterization of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been investigated, revealing their significance in technological applications due to their sizable nonlinear optical (NLO) character, hinting at the potential antimicrobial applications of these structures (Haroon et al., 2019).
Anticancer and Photodynamic Therapy Applications
Compounds with similar structures have demonstrated potential in anticancer and photodynamic therapy applications. For example, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Corrosion Inhibition
The aromatic hydrazide derivatives have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid, illustrating their potential as effective corrosion inhibitors. The study of 2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide (TMBHC) demonstrated its efficiency as a mixed-type inhibitor, with its adsorption on mild steel surfaces following Langmuir's adsorption isotherm, indicating a chemisorption mechanism (Kumari et al., 2017).
Propiedades
IUPAC Name |
N-[2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O5/c1-26-15-8-13(9-16(27-2)18(15)28-3)19(25)21-11-17(24)23-22-10-12-4-6-14(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOZAXNEAFYLTD-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({N'-[(E)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)
![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)
![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)
![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)
![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)


![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)

![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)

![4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5515156.png)